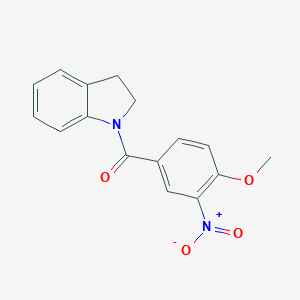
2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone is a complex organic compound that features both an indole and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of 2,3-dihydroindole with 4-methoxy-3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the interactions of indole derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The nitro and methoxy groups can further enhance binding affinity and specificity.
Comparison with Similar Compounds
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine
- 2-Cyclohexyl-1-(2,3-dihydro-indol-1-yl)-ethanone
- 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
Uniqueness: 2,3-Dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone is unique due to the presence of both an indole ring and a methoxy-nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(4-methoxy-3-nitrophenyl)methanone |
InChI |
InChI=1S/C16H14N2O4/c1-22-15-7-6-12(10-14(15)18(20)21)16(19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3 |
InChI Key |
RGITUFQBAHDVIG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Bis(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B447439.png)
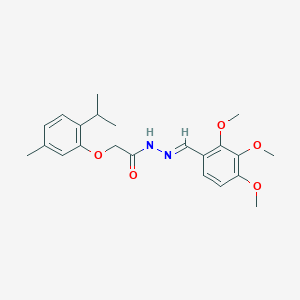
![5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE](/img/structure/B447443.png)
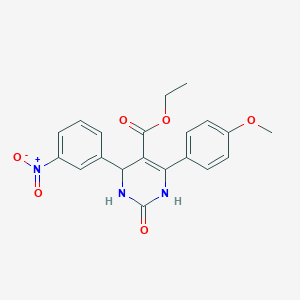
![7-bromo-1-(4-methoxybenzoyl)-2-(3-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447445.png)
![N-(7-{3-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)acetamide](/img/structure/B447447.png)
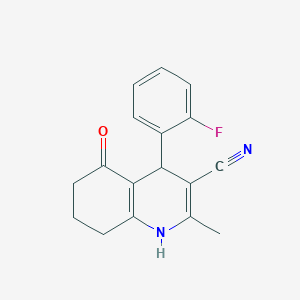
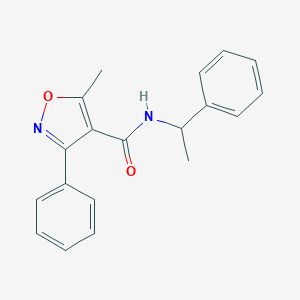
![5-Amino-7-(3-methoxyphenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447453.png)
![6-amino-6'-bromo-5-cyano-1',3'-dihydro-3-ethoxycarbonyl-2-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]](/img/structure/B447456.png)
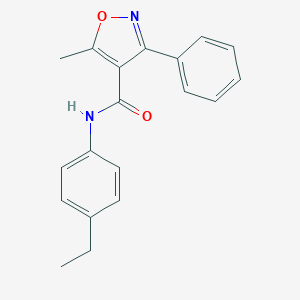
![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
![4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
![4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE](/img/structure/B447461.png)
